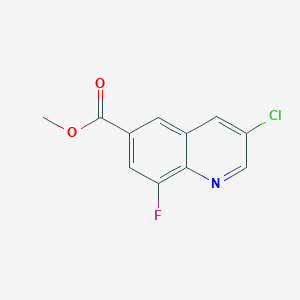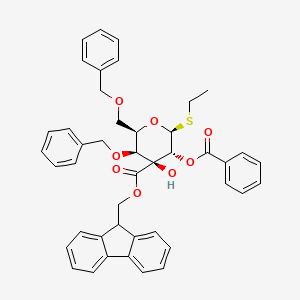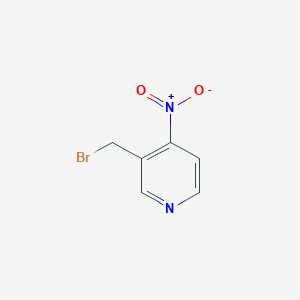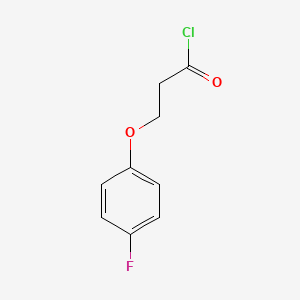![molecular formula C15H7NO4 B12859255 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12859255.png)
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione is a heterocyclic compound that combines the structural features of furan, naphthalene, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione typically involves the condensation of 1-hydroxy-2-aminonaphthalene with furoyl chloride in a 1-methyl-2-pyrrolidone medium . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation . These reactions typically occur at the furan ring, with the substituent entering the 2-position.
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in the presence of a suitable solvent like acetic acid.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Formylation: Formyl chloride in the presence of a Lewis acid.
Acylation: Acyl chlorides in the presence of a base.
Major Products: The major products of these reactions are the corresponding substituted derivatives of this compound, with the substituents typically located at the 2-position of the furan ring.
Scientific Research Applications
2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione
- Naphtho[2,3-b]furan-4,9-dione
- 2-(2-Furyl)naphtho[1,2-d]oxazole
Comparison: 2-(Furan-2-yl)naphtho[2,3-d]oxazole-4,9-dione is unique due to its specific combination of furan, naphthalene, and oxazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H7NO4 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-(furan-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C15H7NO4/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H |
InChI Key |
HACWFPLCUCZSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)
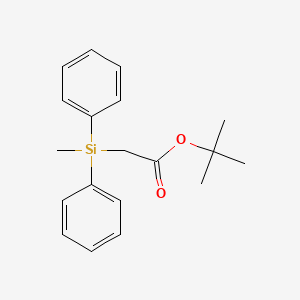

![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
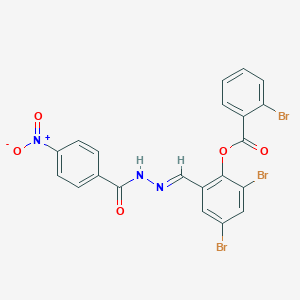
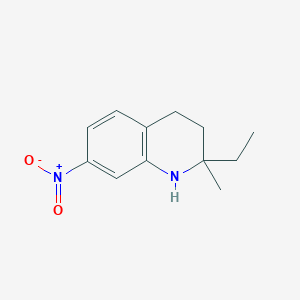
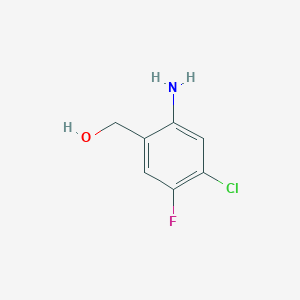
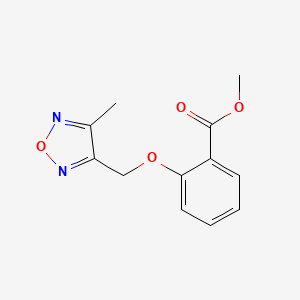
![[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate](/img/structure/B12859228.png)
